1,2-Dibromo-4,5-difluoro-3-(trifluoromethylthio)benzene
Description
1,2-Dibromo-4,5-difluoro-3-(trifluoromethylthio)benzene is a polyhalogenated aromatic compound featuring bromine, fluorine, and a trifluoromethylthio (-SCF₃) substituent. The -SCF₃ group is a highly electronegative and lipophilic moiety, which enhances metabolic stability and bioavailability in pharmaceutical and agrochemical applications . The compound’s structure combines halogenated and fluorinated substituents, making it a candidate for regioselective reactions, such as cross-coupling or nucleophilic substitution, while the -SCF₃ group introduces unique electronic and steric effects .
Properties
Molecular Formula |
C7HBr2F5S |
|---|---|
Molecular Weight |
371.95 g/mol |
IUPAC Name |
1,2-dibromo-4,5-difluoro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7HBr2F5S/c8-2-1-3(10)5(11)6(4(2)9)15-7(12,13)14/h1H |
InChI Key |
AVQJBYLKHVQPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)SC(F)(F)F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
1,2-Dibromo-4,5-difluorobenzene
- Structure : Lacks the -SCF₃ group at position 3.
- Reactivity: The absence of -SCF₃ simplifies reactivity, as bromine and fluorine substituents direct electrophilic substitution. For example, in Sonogashira reactions, 1,2-dibromo-4,5-difluorobenzene undergoes bis-alkynylation at the brominated positions, yielding diarylalkynes .
- Applications : Primarily used as a precursor for synthesizing polyfluoroaryl alkynes or biaryl systems.
1,2,4,5-Tetrachloro-3-(methylthio)benzene
- Structure : Replaces bromine/fluorine with chlorines and substitutes -SCF₃ with a methylthio (-SCH₃) group.
- Electronic Effects : The -SCH₃ group is less electron-withdrawing than -SCF₃, reducing the compound’s electrophilicity. Chlorine’s lower electronegativity compared to fluorine also diminishes inductive effects .
- Applications : Used as a pesticide intermediate, leveraging the methylthio group’s moderate lipophilicity .
1,2-Bis(trifluoromethylthio)arenes
- Structure : Contains two -SCF₃ groups on adjacent carbons.
- Synthesis : Requires multistep electrophilic substitution or transition metal catalysis, often yielding low regioselectivity .
- Reactivity: The dual -SCF₃ groups create strong electron-withdrawing effects, deactivating the aromatic ring and reducing susceptibility to further substitution compared to mono-substituted analogs like the target compound .
Physicochemical and Reactivity Differences
Electronic Effects
- -SCF₃ vs. -SCH₃ : The trifluoromethylthio group (-SCF₃) has a Hammett σₚ value of +0.44, significantly more electron-withdrawing than -SCH₃ (σₚ ~ +0.15) . This enhances the electrophilic character of the aromatic ring in the target compound.
- Halogen Effects : Bromine (σₘ = +0.39) and fluorine (σₚ = +0.06) substituents further polarize the ring, directing reactions to specific positions (e.g., bromine for cross-coupling, fluorine for steric hindrance) .
Data Table: Key Properties of Comparable Compounds
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